molecular formula C19H19Cl2NO3 B2695039 (2E)-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide CAS No. 301229-69-6

(2E)-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide

Cat. No.: B2695039
CAS No.: 301229-69-6
M. Wt: 380.27
InChI Key: QCUSGXPILUYUCC-VMPITWQZSA-N
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Description

(2E)-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide is a synthetic organic compound characterized by the presence of dichlorophenyl and dimethoxyphenyl groups

Properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO3/c1-24-17-7-3-13(11-18(17)25-2)9-10-22-19(23)8-5-14-4-6-15(20)12-16(14)21/h3-8,11-12H,9-10H2,1-2H3,(H,22,23)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUSGXPILUYUCC-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C=CC2=C(C=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide typically involves the following steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorobenzaldehyde, undergoes a condensation reaction with an appropriate amine to form the intermediate.

    Coupling with Dimethoxyphenyl Ethylamine: The intermediate is then coupled with 2-(3,4-dimethoxyphenyl)ethylamine under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product, but may include the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1. Anticancer Properties
Research indicates that compounds similar to (2E)-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide exhibit selective cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives can inhibit the proliferation of human breast cancer cells while sparing normal cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound significantly reduced tumor growth in xenograft models of breast cancer by inducing apoptosis through mitochondrial pathways .

2. Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory pathways. Research has indicated that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Case Study : In a recent publication in Pharmacology Research & Perspectives, researchers found that similar compounds significantly reduced inflammation markers in animal models of arthritis .

3. Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) against common bacteria such as Staphylococcus aureus was reported to be promising.

Case Study : A study published in Antibiotics evaluated the antimicrobial efficacy of structurally related compounds and found significant activity against multi-drug resistant strains .

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide: shares similarities with other compounds containing dichlorophenyl and dimethoxyphenyl groups.

    2,4-Dichlorophenyl derivatives: These compounds often exhibit similar chemical reactivity and biological activity.

    Dimethoxyphenyl derivatives: These compounds are also studied for their potential therapeutic effects.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

The compound (2E)-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to consolidate recent findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19H19Cl2NO3
  • Molecular Weight : 380.27 g/mol
  • Structural Characteristics : The compound features a trans-configured double bond and is characterized by the presence of two chlorinated phenyl groups and a dimethoxyphenyl substituent.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating cell death pathways.
  • Case Study : In vitro studies on breast cancer cell lines demonstrated a reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment, suggesting a potent anticancer effect .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound was evaluated using various models:

  • Experimental Models : The compound was tested in carrageenan-induced paw edema models in rats. Results indicated a significant reduction in edema formation compared to control groups, with an efficacy similar to that of standard anti-inflammatory drugs such as indomethacin .
  • Mechanism : This activity appears to be mediated through the inhibition of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) and the downregulation of COX-2 expression.

Antifungal Activity

The antifungal properties of closely related compounds have been documented:

  • Activity Spectrum : Similar derivatives have shown efficacy against various fungal strains, including Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) ranging from 21.87 to 43.75 µg/ml .
  • Potential Applications : Given the rising resistance to conventional antifungal agents, this compound could serve as a lead for developing new antifungal therapies.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionEfficacy (IC50/MIC)Reference
AnticancerInduces apoptosis via caspase activation~25 µM
Anti-inflammatoryInhibits pro-inflammatory cytokinesSignificant reduction
AntifungalDisrupts fungal cell wall synthesis21.87 - 43.75 µg/ml

Discussion

The biological activities of this compound highlight its potential as a multi-target therapeutic agent. Its anticancer properties could be particularly beneficial in treating resistant forms of cancer due to its ability to induce apoptosis selectively in malignant cells. Additionally, its anti-inflammatory effects suggest possible applications in treating chronic inflammatory conditions.

Q & A

Q. Advanced Optimization :

  • Microwave-assisted synthesis () can reduce reaction times and improve yields by enhancing reaction kinetics.
  • By-product analysis (e.g., monitoring via HPLC or LC-MS) is critical to identify undesired isomers or hydrolysis products. For example, highlights the risk of forming N-alkylated by-products during amine coupling steps.

Which spectroscopic techniques are most effective for structural elucidation and purity assessment of this compound?

Q. Basic Characterization :

  • IR Spectroscopy : Confirm the presence of amide C=O (~1650–1680 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) stretches ().
  • ¹H/¹³C NMR : Assign signals for the dichlorophenyl (δ ~7.2–7.6 ppm), dimethoxyphenyl (δ ~3.8 ppm for OCH₃), and enamide protons (δ ~6.5–7.0 ppm for trans-vinylic protons) ().

Q. Advanced Analysis :

  • X-ray Crystallography (): Resolves stereochemical ambiguity and confirms the (E)-configuration.
  • High-Resolution Mass Spectrometry (HR-MS) : Validate molecular formula (e.g., [M+H]+ calculated vs. observed) with <5 ppm error ().

How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and biological target interactions?

Q. Basic Computational Modeling :

  • Density Functional Theory (DFT) : Calculate molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic regions ().
  • LogP Prediction : Use software like MarvinSuite or ACD/Labs to estimate hydrophobicity, which correlates with membrane permeability ().

Q. Advanced Applications :

  • Molecular Docking : Screen against targets like bacterial enzymes () or cancer-related kinases. For example, shows structurally similar trifluoromethylcinnamanilides binding to staphylococcal enzymes.
  • ADMET Prediction : Tools like SwissADME or ProTox-II can model toxicity profiles (e.g., hepatotoxicity, CYP inhibition) ().

What experimental strategies are recommended for evaluating the compound’s biological activity, particularly antimicrobial or cytotoxic effects?

Q. Basic Screening :

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC/MBC against Gram-positive bacteria (e.g., S. aureus) and Gram-negative strains ().
  • Cytotoxicity Testing : MTT or resazurin assays on mammalian cell lines (e.g., HEK-293) to assess selectivity ().

Q. Advanced Mechanistic Studies :

  • Time-Kill Kinetics : Differentiate bacteriostatic vs. bactericidal effects ().
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to evaluate oxidative stress induction in bacterial cells.

How should researchers address contradictory data in solubility, stability, or bioactivity across studies?

Q. Basic Troubleshooting :

  • Solubility Conflicts : Test in multiple solvents (DMSO, ethanol, PBS) and document pH/temperature conditions. notes that solubility in water is poor but improves with organic co-solvents.
  • Stability Issues : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC ().

Q. Advanced Resolution :

  • Meta-Analysis : Compare structural analogs (e.g., vs. ) to identify substituent effects (e.g., chloro vs. trifluoromethyl groups on bioactivity).
  • Crystallography vs. NMR : Resolve stereochemical discrepancies using single-crystal data ().

What are the critical considerations for designing in vivo studies with this compound?

Q. Basic Design :

  • Dosage Range : Based on in vitro IC₅₀ values (e.g., 1–10 µM in cytotoxicity assays).
  • Pharmacokinetics : Track plasma half-life using LC-MS/MS; suggests rapid hepatic clearance for chlorinated cinnamamides.

Q. Advanced Methodologies :

  • Metabolite Profiling : Identify phase I/II metabolites via UPLC-QTOF-MS ().
  • Toxicogenomics : RNA-seq to assess gene expression changes in liver/kidney tissues.

How can researchers optimize the compound’s selectivity to minimize off-target effects?

Q. Basic Approaches :

  • Structural Analog Synthesis : Modify the dimethoxyphenyl or dichlorophenyl groups ().
  • Selectivity Screening : Test against related enzymes (e.g., tyrosine kinases vs. serine/threonine kinases).

Q. Advanced Strategies :

  • Proteomics : Use affinity pull-down assays with biotinylated derivatives to map cellular targets ().
  • CRISPR-Cas9 Knockout Models : Validate target engagement in isogenic cell lines.

What are the best practices for resolving spectral overlaps in NMR or IR data?

Q. Basic Techniques :

  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons ().
  • Deuterated Solvent Swaps : Use DMSO-d₆ vs. CDCl₃ to shift exchangeable protons (e.g., NH in amide).

Q. Advanced Solutions :

  • Dynamic NMR : Study temperature-dependent shifts to resolve rotameric equilibria ().
  • Computational IR Simulation : Compare experimental peaks with DFT-calculated vibrational modes ().

How do substituent modifications (e.g., chloro vs. methoxy groups) impact the compound’s bioactivity?

Q. Basic Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups (Cl) : Enhance antimicrobial activity ().
  • Methoxy Groups : Improve solubility but may reduce membrane permeability ().

Q. Advanced SAR :

  • Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity ().
  • 3D-QSAR : Develop CoMFA/CoMSIA models to guide rational design ().

What methodologies are recommended for detecting and quantifying degradation products under varying storage conditions?

Q. Basic Stability Testing :

  • Forced Degradation : Expose to heat, light, and humidity; monitor via HPLC-DAD ().
  • Mass Balance Studies : Ensure total degradation products ≤2% under ICH guidelines.

Q. Advanced Analytics :

  • LC-HRMS/MS : Identify unknown degradants using fragmentation patterns ().
  • XRD of Degradants : Confirm structural changes in crystalline by-products ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.